molecular formula C27H38N6O9 B12422330 Mal-PEG2-Val-Cit-PABA

Mal-PEG2-Val-Cit-PABA

Cat. No.: B12422330
M. Wt: 590.6 g/mol
InChI Key: HTNGHIKQRXTBSP-REWPJTCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG2-Val-Cit-PABA is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains several functional groups, including a maleimide group, a polyethylene glycol spacer, valine, citrulline, and para-aminobenzoic acid. These functional groups enable the compound to target specific proteins or biological processes in the body, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG2-Val-Cit-PABA involves multiple steps. Initially, the maleimide group is introduced to react with thiol groups on proteins. The polyethylene glycol spacer enhances the solubility and stability of the compound in solution. Valine and citrulline are incorporated to form a peptide bond, which is an essential structural component of the compound. Para-aminobenzoic acid is used to link the compound to other molecules, and the p-nitrophenyl group serves as a leaving group in chemical reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of chromatography techniques for purification and characterization of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG2-Val-Cit-PABA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG2-Val-Cit-PABA is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

Mal-PEG2-Val-Cit-PABA exerts its effects through a series of molecular interactions:

    Targeting: The maleimide group specifically reacts with thiol groups on target proteins.

    Cleavage: The Val-Cit dipeptide motif is cleaved by cathepsin B in lysosomes, releasing the drug payload within the target cell.

    Pathways: The released drug interacts with specific molecular targets, disrupting cellular processes and leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Mal-PEG2-Val-Cit-PAB-OH: Another cleavable linker used in ADC synthesis, with similar functional groups and applications.

    Mal-PEG2-Val-Cit-PABA-PNP: A variant with a p-nitrophenyl group as a leaving group, used in similar applications.

Uniqueness

This compound is unique due to its combination of functional groups that enhance its solubility, stability, and specificity for target proteins. Its design allows for precise targeting and controlled release of therapeutic agents, making it a valuable tool in the development of advanced drug delivery systems.

Properties

Molecular Formula

C27H38N6O9

Molecular Weight

590.6 g/mol

IUPAC Name

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1

InChI Key

HTNGHIKQRXTBSP-REWPJTCUSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O

Origin of Product

United States

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